

HPLC-MS/MS method for Brasofensine sulfate quantification in plasma

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Compound of Interest

Compound Name: *Brasofensine sulfate*

Cat. No.: *B10752218*

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An HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the accurate and precise quantification of **Brasofensine sulfate** in plasma is a critical tool in preclinical and clinical drug development. This application note provides a detailed protocol for a robust and sensitive method suitable for pharmacokinetic and toxicokinetic studies. The method utilizes solid-phase extraction for sample cleanup and an electrospray ionization source for high-sensitivity mass spectrometric detection.

Experimental Protocols

Materials and Reagents

- Chemicals: **Brasofensine sulfate** (reference standard), Brasofensine-d4 sulfate (internal standard, IS), Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic acid (FA, LC-MS grade), Water (Milli-Q or equivalent).
- Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
- Solid-Phase Extraction (SPE) Cartridges: Oasis HLB 1 cc/30 mg cartridges.

Instrumentation

- HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data System: Software for instrument control, data acquisition, and processing.

Chromatographic Conditions

A reverse-phase chromatographic method was developed for the separation of **Brasofensine sulfate** and its internal standard.

Parameter	Condition
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL
Gradient Elution	See table below

Gradient Elution Program:

Time (min)	% Mobile Phase B
0.00	5
0.50	5
2.50	95
3.50	95
3.60	5
5.00	5

Mass Spectrometric Conditions

The mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM) for the detection of **Brasofensine sulfate** and the internal standard.

Parameter	Setting
Ion Source	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	5500 V
Source Temperature	500 °C
Curtain Gas	30 psi
Collision Gas	Nitrogen
MRM Transitions	See table below

MRM Transitions for **Brasofensine Sulfate** and IS:

Compound	Precursor Ion (Q1) m/z	Product Ion (Q2) m/z
Brasofensine Sulfate	m/z 1	m/z 2
Brasofensine-d4 Sulfate (IS)	m/z 3	m/z 4

Note: Specific m/z values would be determined during method development.

Preparation of Solutions

- **Stock Solutions (1 mg/mL):** Stock solutions of **Brasofensine sulfate** and Brasofensine-d4 sulfate were prepared in methanol.
- **Working Solutions:** A series of working solutions were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control samples.
- **Internal Standard Working Solution (100 ng/mL):** The IS stock solution was diluted in 50:50 methanol/water.

Sample Preparation (Solid-Phase Extraction)

- To 100 µL of plasma sample, add 25 µL of the internal standard working solution and vortex.
- Add 200 µL of 4% phosphoric acid in water and vortex.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and IS with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of the initial mobile phase composition (95% A, 5% B).
- Inject 5 µL into the HPLC-MS/MS system.

Method Validation Results

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for **Brasofensine sulfate** in human plasma. The coefficient of determination (r^2) was consistently >0.99.

Analyte	Calibration Range (ng/mL)	Regression Equation	r^2
Brasofensine Sulfate	0.1 - 100	$y = mx + c$	>0.99

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Intra-day Precision and Accuracy (n=6)

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Precision (%CV)	Accuracy (%)
LLOQ	0.1	0.098	≤15.0	98.0-102.0
LQC	0.3	0.295	≤15.0	98.3-101.7
MQC	5.0	5.08	≤15.0	101.6-103.4
HQC	80.0	79.2	≤15.0	99.0-101.0

Inter-day Precision and Accuracy (n=18, 3 runs)

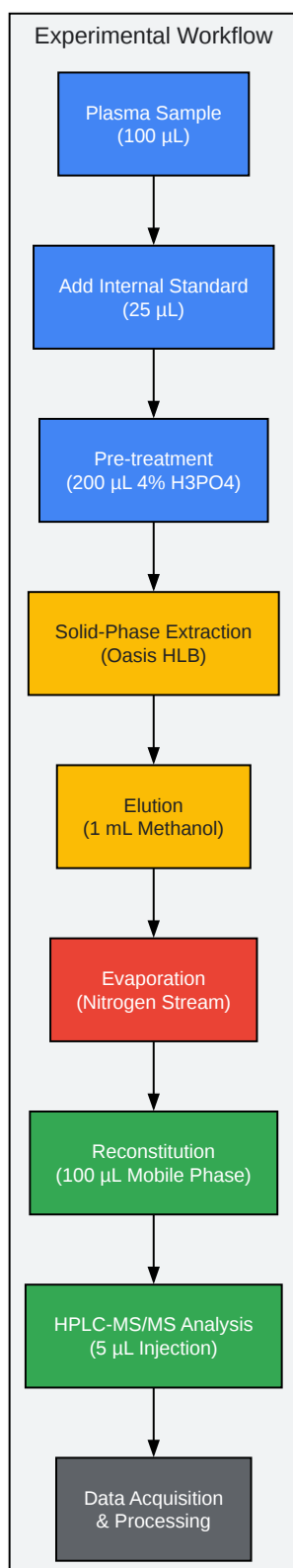
QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Precision (%CV)	Accuracy (%)
LLOQ	0.1	0.101	≤15.0	101.0-103.0
LQC	0.3	0.304	≤15.0	101.3-102.7
MQC	5.0	4.95	≤15.0	99.0-101.0
HQC	80.0	80.9	≤15.0	101.1-102.3

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

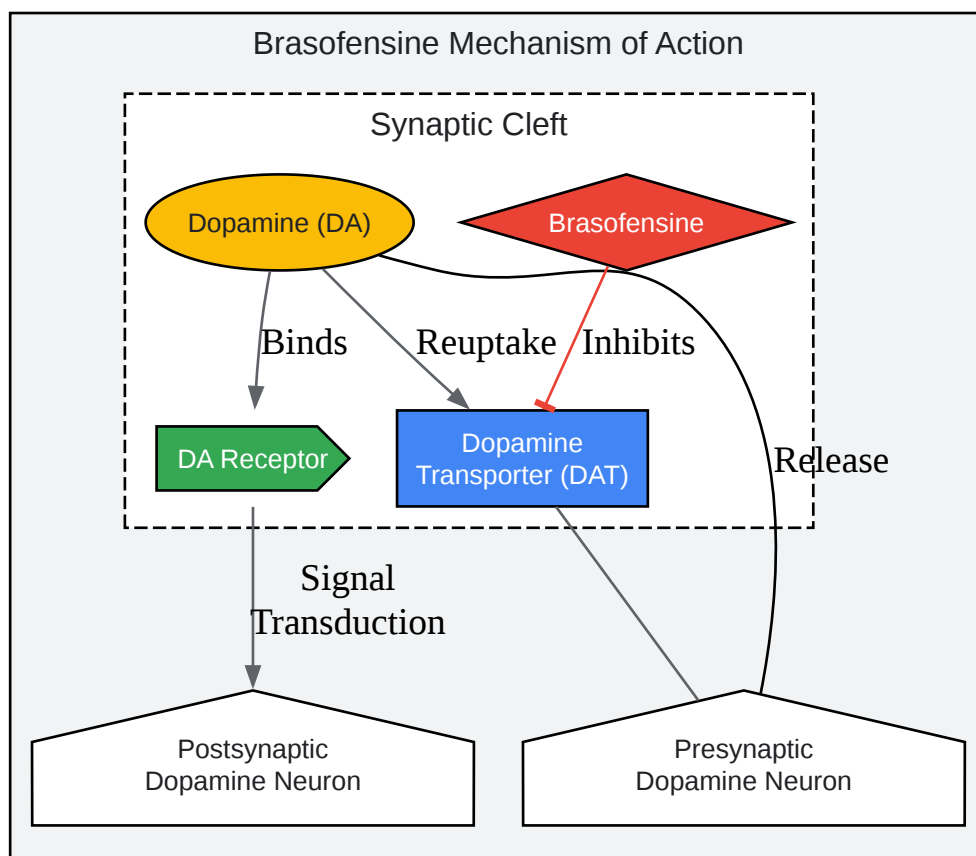
Analyte	QC Level	Extraction Recovery (%)	Matrix Effect (%)
Brasofensine Sulfate	LQC	85.2-90.5	95.1-99.8
Brasofensine Sulfate	HQC	88.1-92.3	96.4-101.2
Brasofensine-d4 Sulfate (IS)	MQC	87.5-91.0	97.0-100.5

Visualizations



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Caption: Workflow for **Brasofensine sulfate** quantification in plasma.



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Caption: Brasofensine inhibits dopamine reuptake at the transporter.

Conclusion

This application note describes a sensitive, specific, and robust HPLC-MS/MS method for the quantification of **Brasofensine sulfate** in human plasma. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range. The high recovery and minimal matrix effect ensure the reliability of the results. This validated method is suitable for use in clinical and preclinical studies requiring the measurement of **Brasofensine sulfate** concentrations in plasma.

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